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Compound of Interest

Compound Name:
3-Iodo-4,5-

dimethoxybenzaldehyde

Cat. No.: B1587035 Get Quote

An In-Depth Technical Guide to the Physical Properties of 3-Iodo-4,5-
dimethoxybenzaldehyde

Introduction
3-Iodo-4,5-dimethoxybenzaldehyde, also known as 5-iodoveratraldehyde, is a

polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and

medicinal chemistry. Its strategic placement of an iodo group, an aldehyde, and two methoxy

functionalities on a benzene ring makes it a versatile and valuable building block. The aryl

iodide moiety serves as a prime handle for various metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular

architectures. The aldehyde group provides a reactive site for nucleophilic additions,

condensations, and reductive aminations, while the methoxy groups influence the electronic

properties and solubility of the molecule.

This guide provides a comprehensive overview of the core physical, chemical, and

spectroscopic properties of 3-Iodo-4,5-dimethoxybenzaldehyde. It is intended for

researchers, chemists, and drug development professionals who utilize this reagent, offering

field-proven insights into its characterization, handling, and application. The compound is a key

intermediate in the synthesis of various bioactive molecules, including analogs of the potent

tubulin polymerization inhibitor combretastatin and complex natural products like chloropeptin I
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and II.[1][2] A thorough understanding of its physical properties is therefore paramount for its

effective use in multi-step synthetic campaigns.

Molecular Identity and Structure
The unique reactivity and physical characteristics of 3-Iodo-4,5-dimethoxybenzaldehyde
stem directly from its molecular structure. The combination of an electron-withdrawing aldehyde

group, electron-donating methoxy groups, and a readily functionalized iodo-substituent creates

a molecule with distinct electronic and steric properties.

Core Identifiers
A summary of the fundamental identifiers for this compound is presented below, providing

standardized information critical for procurement, documentation, and regulatory compliance.

Identifier Value Source(s)

CAS Number 32024-15-0 [2][3][4]

Molecular Formula C₉H₉IO₃ [2][3][4][5]

Molecular Weight 292.07 g/mol [3][4][5]

IUPAC Name
3-iodo-4,5-

dimethoxybenzaldehyde
[3][5]

Synonyms

5-Iodoveratraldehyde, 4,5-

Dimethoxy-3-

iodobenzaldehyde

[2][3][5]

InChI Key
MVPNBXPAUYYZAF-

UHFFFAOYSA-N
[3][5]

Canonical SMILES COc1cc(C=O)cc(I)c1OC [5]

Molecular Structure Diagram
The 2D structure highlights the spatial relationship between the functional groups, which

dictates the molecule's chemical behavior. The ortho and para positions relative to the
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activating methoxy groups and the meta position to the deactivating aldehyde group are key to

understanding its substitution patterns.

Caption: 2D structure of 3-Iodo-4,5-dimethoxybenzaldehyde.

Physicochemical Properties
The bulk physical properties of a compound are critical for its handling, purification, and use in

reactions. These characteristics are dictated by the intermolecular forces governed by the

molecule's structure and polarity.

Property Value Comments Source(s)

Appearance Solid
Typically a powder or

crystalline solid.
[6]

Melting Point 68 - 72 °C

The relatively sharp

range is indicative of

good purity.

[2][3]

Boiling Point
134 - 137 °C at 0.8

Torr

The high boiling point

necessitates vacuum

distillation for

purification if required.

[2]

Density (Predicted) 1.706 ± 0.06 g/cm³

This high density is

expected due to the

presence of a heavy

iodine atom.

[2]

Topological Polar

Surface Area
35.5 Å²

Calculated value

suggesting moderate

polarity.

[5]

Sensitivity Air and light sensitive

Requires specific

storage conditions to

prevent degradation.

[2][3]
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The melting point of 69-72 °C indicates that the compound is a solid at room temperature with

moderate lattice energy. This property is crucial for assessing purity; a broader melting range

would suggest the presence of impurities. The compound's sensitivity to air and light

underscores the importance of proper storage, preferably under an inert atmosphere and

protected from light, to prevent oxidation of the aldehyde or other degradation pathways.[2][3]

Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic

methods provide a detailed fingerprint of the molecule, allowing for routine quality control and

structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for confirming the identity and purity of 3-Iodo-4,5-
dimethoxybenzaldehyde by mapping its proton environment.

Expected ¹H NMR Signals (in DMSO-d₆):

Aldehyde Proton (-CHO): A singlet expected far downfield (~9.8-10.0 ppm) due to the strong

deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two distinct singlets are expected in the aromatic region (~7.0-7.5

ppm). The substitution pattern eliminates vicinal coupling, resulting in sharp singlets for the

two non-equivalent aromatic protons.

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, would be observed in

the upfield region (~3.8-4.0 ppm), corresponding to the two non-equivalent methoxy groups.

A ¹H NMR spectrum has been reported in DMSO-d6 on a 300 MHz spectrometer.[7]

Protocol 1: Standard ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating procedure for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation: Accurately weigh 5-10 mg of 3-Iodo-4,5-dimethoxybenzaldehyde and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR

tube. The choice of solvent is critical; the compound must be fully soluble.
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Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to

optimize the magnetic field homogeneity. The lock signal of the deuterated solvent validates

field stability.

Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle. A sufficient number of

scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio. The

relaxation delay should be set to at least 5 times the longest T₁ relaxation time (a 1-2 second

delay is typically sufficient for initial screening).

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction.

Analysis & Validation: Calibrate the chemical shift scale using the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). Integrate all signals; the relative integrals should

correspond to the number of protons in each environment (1:1:1:3:3 for aldehyde:Ar-H:Ar-

H:OCH₃:OCH₃). This stoichiometric validation confirms the structure's integrity.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for verifying the presence of key functional

groups.

Expected Characteristic IR Absorptions:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a

highly diagnostic peak for the carbonyl group.

C-H Stretch (Aldehyde): Two weaker bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹

(Fermi doublet), which are characteristic of the C-H bond of an aldehyde.

C-O Stretch (Aryl Ether): Strong absorptions in the region of 1250-1300 cm⁻¹ (asymmetric)

and 1000-1050 cm⁻¹ (symmetric) corresponding to the Ar-O-CH₃ bonds.

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-I Stretch: A weak to medium absorption in the far-IR region, typically around 500-600

cm⁻¹.
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Publicly available data includes FTIR spectra obtained using both KBr pellet and ATR

techniques, which can be used as a reference.[5]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectrum Acquisition

ATR is a modern, reliable method requiring minimal sample preparation.

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean.

Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the

spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

Sample Application: Place a small amount of the solid 3-Iodo-4,5-dimethoxybenzaldehyde
powder directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform

contact between the sample and the crystal. Consistent pressure is key for reproducible

results and validates the measurement.

Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to

produce a spectrum with a high signal-to-noise ratio.

Data Analysis: The resulting spectrum should be automatically ratioed against the

background. Identify and label the key absorption peaks corresponding to the functional

groups described above. The presence of the strong carbonyl peak is a primary validation

point.

Practical Considerations for Laboratory Use
Handling, Storage, and Safety
As a research chemical, proper handling is essential for both user safety and maintaining

compound integrity.

Safety: The compound is classified as a skin and eye irritant and may cause respiratory

irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: To prevent degradation, 3-Iodo-4,5-dimethoxybenzaldehyde should be stored in a

tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated

temperatures (2–8 °C).[2] It should be protected from light and moisture.[2][3]

Typical Experimental Workflow
The utility of this compound is realized through its application in synthesis. A typical workflow

involves initial characterization followed by its use as a reactant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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